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Introduction: CD73 as a Critical Immune Checkpoint
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that has emerged

as a pivotal immune checkpoint in the tumor microenvironment (TME).[1][2] Encoded by the

NT5E gene, this glycosylphosphatidylinositol (GPI)-anchored protein is the rate-limiting enzyme

in the production of extracellular adenosine from adenosine monophosphate (AMP).[2][3] High

concentrations of adenosine within the TME are profoundly immunosuppressive, allowing

cancer cells to evade immune surveillance.[4][5][6] Consequently, CD73 is overexpressed in

many cancers, and its high expression often correlates with poor prognosis and resistance to

therapy.[7][8] This guide provides a detailed examination of the mechanisms by which CD73

contributes to immunosuppression, summarizes key quantitative data, outlines relevant

experimental protocols, and discusses the rationale for targeting this pathway in cancer

therapy.

The CD73-Adenosine Axis: A Core
Immunosuppressive Pathway
The primary function of CD73 in the TME is its enzymatic role in the purinergic signaling

cascade, which converts pro-inflammatory extracellular ATP into immunosuppressive
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adenosine. This process occurs in a stepwise manner, primarily involving two key ecto-

enzymes.

Step 1: ATP to AMP Conversion by CD39: Stressed, hypoxic, or dying tumor cells release

large amounts of ATP into the extracellular space.[4][6] The cell surface ectonucleotidase

CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) initiates the process by

hydrolyzing ATP and adenosine diphosphate (ADP) into AMP.[1][7][9]

Step 2: AMP to Adenosine Conversion by CD73: CD73 then catalyzes the dephosphorylation

of AMP into adenosine and phosphate.[2][5][9]

This enzymatic cascade effectively transforms an initial danger signal (ATP) into a potent

immunosuppressive molecule (adenosine).[4] Extracellular adenosine concentrations in the

TME can reach up to 100µM, significantly higher than the low nanomolar levels found in normal

tissues.[10] This accumulation of adenosine is a central mechanism of immune evasion in

many solid tumors.[6][11]
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Caption: The CD39/CD73-adenosine immunosuppressive pathway in the TME.
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Mechanisms of CD73-Mediated Immunosuppression
CD73 is expressed on a wide variety of cells within the TME, including tumor cells, stromal

cells (like cancer-associated fibroblasts), and numerous immune cell subsets.[1][7] The

adenosine it produces exerts pleiotropic suppressive effects by binding to G protein-coupled

adenosine receptors, primarily the high-affinity A2A receptor (A2AR) and lower-affinity A2B

receptor (A2BR), which are widely expressed on immune cells.[12][13]

Suppression of T Cells
Effector T Cells (CD8+ and CD4+): Adenosine signaling via A2AR on activated CD8+ and

CD4+ T cells is a primary mechanism of suppression.[12] This signaling increases

intracellular cyclic AMP (cAMP) levels, which inhibits T cell receptor (TCR) signaling, reduces

proliferation, and curtails the production of effector cytokines like IFN-γ and granzyme B.[14]

[15] Ultimately, this leads to T cell anergy and apoptosis, preventing the destruction of tumor

cells.[1][16]

Regulatory T Cells (Tregs): Tregs (CD4+CD25+FoxP3+) are critical mediators of

immunotolerance and are often abundant in the TME.[1] Tregs frequently co-express high

levels of CD39 and CD73, enabling them to produce large amounts of adenosine.[1] This not

only suppresses effector T cells but also creates a positive feedback loop, as adenosine

binding to A2AR on Tregs can enhance their suppressive functions.[17]

Inhibition of Natural Killer (NK) Cells
NK cells are crucial components of the innate immune system capable of killing cancer cells.

Within the TME, NK cells can upregulate CD73 expression.[1][7] A2AR activation by adenosine

suppresses NK cell activation, cytotoxicity, and cytokine production, thereby impairing their

anti-tumor functions and promoting tumor metastasis.[1][6]

Modulation of Myeloid Cells
Myeloid-Derived Suppressor Cells (MDSCs): Adenosine promotes the expansion and

activation of MDSCs, a heterogeneous population of immature myeloid cells with potent

immunosuppressive activity.
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Macrophages: Adenosine signaling can polarize macrophages towards an M2-like

phenotype, which is associated with tumor promotion, tissue remodeling, and suppression of

anti-tumor immunity.[8]

Dendritic Cells (DCs): Adenosine can impair the maturation and antigen-presenting function

of DCs, preventing the effective priming of anti-tumor T cell responses.[4]

Role of CD73 on Non-Immune Cells
Beyond its role in direct immunosuppression, CD73 expressed on cancer and stromal cells

contributes to tumor progression through several mechanisms.

Tumor Cell Proliferation and Metastasis: Tumor-intrinsic CD73 has been shown to promote

cancer cell proliferation, migration, invasion, and resistance to chemotherapy, independent of

its effects on the immune system.[1][2][10] Silencing CD73 expression in breast cancer cells,

for example, inhibits their proliferation.[1]

Angiogenesis: CD73-generated adenosine can stimulate angiogenesis by promoting the

production of pro-angiogenic factors like VEGF from endothelial cells, which helps supply the

growing tumor with nutrients.[7][18]

Cancer-Associated Fibroblasts (CAFs): CAFs within the TME often express high levels of

CD73.[7] This contributes significantly to the pool of immunosuppressive adenosine,

inhibiting T cell-mediated anti-tumor immunity.[1]
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Caption: Logical relationships of CD73-mediated immunosuppression in the TME.

Quantitative Data Summary
The following tables summarize key quantitative findings related to CD73 expression and

inhibition.

Table 1: CD73 Expression and Clinical Correlation

Cancer Type
CD73 Expression
Status

Associated Clinical
Outcome

Citation(s)

Melanoma
High tumor
expression

Shorter overall
survival, poor
prognosis

[7]

Breast Cancer High tumor expression

Worse overall and

disease-free survival,

chemoresistance

[7][19]

Ovarian Cancer High tumor expression

Poor outcome,

impaired CD8+ T cell

immunosurveillance

[12]

Colorectal Cancer
High expression on

CAFs
Poor prognosis [7]

| Glioblastoma | High expression on myeloid cells | Less T-cell infiltration |[7] |

Table 2: Preclinical Efficacy of CD73 Inhibition
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Cancer Model Inhibitor/Method Key Finding(s) Citation(s)

Glioma Cells
APCP (small
molecule inhibitor)

~30% reduction in
cell proliferation

[1]

Breast Cancer

Xenograft
CD73 siRNA

Suppressed tumor

growth
[1]

Ovarian Cancer (ID8) CD73 blockade

Decreased tumor

growth, potentiated T-

cell therapy

[20]

Breast Cancer

(Metastatic)

CD73 inhibition +

Doxorubicin

Enhanced anti-tumor

effects
[1]

| Various Solid Tumors | Anti-CD73 + Anti-PD-1 | More effective T cell-mediated immune

responses |[1] |

Therapeutic Targeting of the CD73-Adenosine Axis
Given its central role in creating an immunosuppressive TME, CD73 is an attractive therapeutic

target.[2] Strategies aim to block adenosine production, thereby restoring anti-tumor immunity.

[4]

Monoclonal Antibodies (mAbs): Several anti-CD73 mAbs (e.g., Oleclumab, AB680) are in

clinical development.[8][9] These can block the enzymatic function of CD73 and may also

have other mechanisms of action.

Small Molecule Inhibitors: Small molecules like APCP and its more stable derivatives are

designed to directly inhibit the catalytic site of the CD73 enzyme.[1][8]

Combination Therapies: The greatest potential for CD73-targeted therapies lies in

combination with other treatments.[1]

Immune Checkpoint Inhibitors: Combining CD73 blockade with anti-PD-1/PD-L1 or anti-

CTLA-4 antibodies can have synergistic effects, enhancing the infiltration and activity of

CD8+ T cells.[1][14] Upregulation of CD73 can be a mechanism of acquired resistance to

PD-1 blockade, making this combination particularly compelling.[14]
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Chemotherapy and Radiotherapy: Many conventional therapies cause tumor cell death

and the release of ATP.[4] Blocking CD73 prevents the conversion of this ATP into

immunosuppressive adenosine, potentially turning a suppressive signal into an immune-

stimulatory one.[4][21]

Currently, numerous clinical trials are underway to evaluate the safety and efficacy of CD73

inhibitors, both as monotherapies and in various combinations.[7][15][22]

Key Experimental Protocols
Measurement of CD73 Enzymatic Activity
Measuring the enzymatic activity of CD73 is critical for screening inhibitors and studying its

biological function. A common method is the colorimetric malachite green assay, which

quantifies the inorganic phosphate (Pi) released from AMP hydrolysis.

Principle: This assay is based on the reaction between malachite green, molybdate, and free

orthophosphate, which forms a stable colored complex that can be measured

spectrophotometrically.

Detailed Methodology:

Cell Preparation: Culture cells of interest (e.g., cancer cell lines) to ~70-80% confluency in a

multi-well plate.

Washing: Gently wash the adherent cells three times with a phosphate-free buffer (e.g., 20

mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.4) to remove any

contaminating phosphate.[23]

Reaction Initiation: Add 200 µL of the phosphate-free buffer containing the substrate, 1 mM

AMP, to each well.[23] For inhibitor testing, pre-incubate cells with the inhibitor for a set time

(e.g., 30 minutes) before adding the AMP substrate.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the

enzymatic reaction to proceed.[23]

Reaction Termination & Sample Collection: Stop the reaction by collecting the supernatant

from each well.
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Phosphate Quantification:

In a new 96-well plate, add a small volume (e.g., 50 µL) of the collected supernatant.

Prepare a standard curve using a known concentration of phosphate standard.

Add the Malachite Green Reagent to all wells (samples and standards).

Incubate at room temperature for 15-30 minutes to allow color development.

Data Acquisition: Measure the absorbance at ~620-650 nm using a plate reader.

Analysis: Calculate the concentration of phosphate in the samples by comparing their

absorbance to the standard curve. CD73 activity is expressed as the amount of phosphate

produced per unit time per number of cells or protein concentration.
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Caption: Experimental workflow for a colorimetric CD73 activity assay.
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Flow Cytometry Analysis of CD73 on TME Cells
Principle: Flow cytometry is used to identify and quantify the expression of CD73 on the surface

of different immune and tumor cell populations isolated from a dissociated tumor.

Detailed Methodology:

Tumor Dissociation: Excise the tumor from a preclinical model and mechanically and

enzymatically digest it to create a single-cell suspension. Common enzymes include

collagenase and DNase.

Cell Staining:

Perform a surface staining protocol. Resuspend the single-cell suspension in FACS buffer

(e.g., PBS with 2% FBS).

Add a cocktail of fluorescently-conjugated antibodies. A typical panel to identify CD73

expression on T cells would include:

Viability Dye: To exclude dead cells.

Anti-CD45: To identify hematopoietic cells.

Anti-CD3: To identify T cells.

Anti-CD4: To identify helper T cells and Tregs.

Anti-CD8: To identify cytotoxic T cells.

Anti-FoxP3: (Requires intracellular staining after surface staining) To identify Tregs.

Anti-CD73: The marker of interest.

Incubate on ice, protected from light, for 30 minutes.

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

Fixation/Permeabilization (if needed): If staining for intracellular markers like FoxP3, fix and

permeabilize the cells according to the manufacturer's protocol, then add the intracellular
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antibody.

Data Acquisition: Acquire the samples on a multi-color flow cytometer.

Gating and Analysis:

Gate on live, single cells.

Gate on CD45+ immune cells.

From the CD45+ population, gate on CD3+ T cells.

From the T cell gate, separate CD4+ and CD8+ populations.

Analyze the expression of CD73 (e.g., percentage of positive cells or mean fluorescence

intensity) on each identified population (e.g., CD8+ T cells, CD4+FoxP3+ Tregs).

Conclusion
CD73 is a master regulator of the immunosuppressive tumor microenvironment through its

production of extracellular adenosine. It suppresses a broad range of anti-tumor immune cells,

including effector T cells and NK cells, while promoting the function of suppressive cells like

Tregs. Furthermore, its expression on tumor and stromal cells directly contributes to cancer

progression, metastasis, and angiogenesis. The compelling preclinical data demonstrating that

inhibition of CD73 can reinvigorate anti-tumor immunity has established it as a high-priority

target in immuno-oncology.[1][7] Ongoing clinical trials, particularly those evaluating CD73

inhibitors in combination with immune checkpoint blockers and conventional therapies, hold the

promise of overcoming therapeutic resistance and improving outcomes for cancer patients.[4]

[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6609898/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.609931/full
https://www.assaygenie.com/blog/cd73-combating-tumor-immunosuppression-by-targeting-adenosine/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380759/
https://www.benchchem.com/product/b12362824?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. assaygenie.com [assaygenie.com]

5. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

6. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment - PMC
[pmc.ncbi.nlm.nih.gov]

7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

8. The Clinical Significance of CD73 in Cancer [mdpi.com]

9. tandfonline.com [tandfonline.com]

10. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in
lung cancer [frontiersin.org]

11. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment
[frontiersin.org]

12. CD73-adenosine reduces immune responses and survival in ovarian cancer patients -
PMC [pmc.ncbi.nlm.nih.gov]

13. mdpi.com [mdpi.com]

14. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

15. CD39/CD73/A2AR pathway and cancer immunotherapy - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

17. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers
[frontiersin.org]

18. Regulatory role of CD39 and CD73 in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest
[proquest.com]

21. tandfonline.com [tandfonline.com]

22. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging
and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6609898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4121992/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00137
https://www.assaygenie.com/blog/cd73-combating-tumor-immunosuppression-by-targeting-adenosine/
https://synapse.patsnap.com/article/what-are-cd73-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573203/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.609931/full
https://www.mdpi.com/1422-0067/24/14/11759
https://www.tandfonline.com/doi/full/10.2217/fon-2023-0871
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1130358/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1130358/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2016.00109/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2016.00109/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4910753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4910753/
https://www.mdpi.com/1422-0067/19/12/3837
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380759/
https://pubmed.ncbi.nlm.nih.gov/36859386/
https://pubmed.ncbi.nlm.nih.gov/36859386/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2922475/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00508/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00508/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11321403/
https://www.researchgate.net/figure/Pre-clinical-and-clinical-trials-evaluating-anti-CD73-therapeutic-strategies_tbl2_316361387
https://www.proquest.com/openview/38c7135d0dc0b2c7760a76fb80bf0177/1?pq-origsite=gscholar&cbl=55027
https://www.proquest.com/openview/38c7135d0dc0b2c7760a76fb80bf0177/1?pq-origsite=gscholar&cbl=55027
https://www.tandfonline.com/doi/full/10.1080/15384047.2023.2296048
https://pubmed.ncbi.nlm.nih.gov/40106690/
https://pubmed.ncbi.nlm.nih.gov/40106690/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12362824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor
Activity and Induces Tumor Immune Escape [mdpi.com]

To cite this document: BenchChem. [Role of CD73 in tumor microenvironment
immunosuppression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12362824#role-of-cd73-in-tumor-microenvironment-
immunosuppression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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